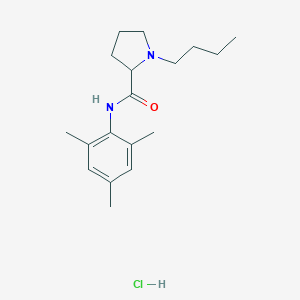
Bumecaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bumecaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H29ClN2O and its molecular weight is 324.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Local Anesthesia
Bumecaine hydrochloride is widely used for local infiltration anesthesia during surgical procedures. Its effectiveness in managing pain during operations has been documented in multiple studies:
- Surgical Procedures : It is indicated for use in surgeries requiring regional anesthesia, such as orthopedic surgeries and dental procedures .
- Epidural Anesthesia : The compound can be administered epidurally to provide analgesia during labor and postoperative recovery .
Pain Management
Recent studies have highlighted the role of this compound in postoperative pain management:
- Postoperative Analgesia : Research indicates that bumecaine can be effective in reducing pain following surgeries such as inguinal hernia repair and abdominoplasty. A randomized controlled trial showed significant pain reduction with bumecaine implants compared to placebo .
- Liposomal Formulations : Liposomal formulations of bumecaine have been developed to prolong analgesic effects, allowing for extended pain relief post-surgery .
Efficacy Studies
Several clinical trials have evaluated the efficacy of this compound:
- A study involving 524 patients undergoing orthopedic surgeries demonstrated that the administration of bumecaine resulted in high patient satisfaction rates regarding pain management .
- Another trial reported that patients receiving bumecaine implants experienced lower pain scores and reduced opioid consumption post-surgery compared to those receiving standard care .
Safety Profiles
The safety of this compound has been a focus of various studies:
- Adverse effects are generally mild, with back pain being one of the most common side effects reported in clinical trials .
- Long-term safety data indicate that when administered correctly, bumecaine does not typically cause significant toxicity or complications associated with local anesthetics .
Ocular Applications
Recent patent applications suggest potential uses for this compound in ocular treatments:
- Methods involving sustained release delivery systems for instilling bumecaine into ocular tissues have been proposed to treat various eye conditions effectively . This approach could improve drug delivery while minimizing systemic exposure.
Transdermal Delivery Systems
Innovative transdermal delivery systems are being researched to enhance the administration of bumecaine:
- These systems utilize iontophoresis technology to facilitate the penetration of bumecaine through the skin, potentially offering a non-invasive alternative for pain management .
Data Summary Table
Propiedades
Número CAS |
19089-24-8 |
|---|---|
Fórmula molecular |
C18H29ClN2O |
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |
Clave InChI |
NFEZGTHMTGKIBG-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |
SMILES canónico |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |
Números CAS relacionados |
30103-44-7 (Parent) |
Sinónimos |
2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















